Becatecarin
Overview
Description
This compound is known for its water solubility and its ability to intercalate into DNA, stabilizing the DNA-topoisomerase complex, which results in the potent catalytic inhibition of both topoisomerases I and II . This action initiates DNA cleavage and apoptosis, making it a promising candidate for anti-cancer therapies .
Mechanism of Action
Target of Action
Becatecarin primarily targets DNA topoisomerase 2-alpha and DNA topoisomerase 2-beta . These enzymes play a crucial role in DNA replication and transcription by controlling the topological states of DNA, thereby facilitating processes that require DNA unwinding .
Biochemical Pathways
It is known that this compound can induce the expression of the atp-binding cassette transporter, abcg2, in lung carcinoma cells . ABCG2 is a protein that transports various molecules across extra- and intra-cellular membranes and is linked to resistance to topoisomerase inhibitors .
Pharmacokinetics
It is known that this compound can be transported by abcg2 . The impact of these properties on the bioavailability of this compound is currently unclear and requires further investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the initiation of DNA cleavage and apoptosis . This leads to cell death, which is a desired outcome in the treatment of cancer. Additionally, this compound can induce the expression of ABCG2, which may contribute to drug resistance .
Action Environment
It is known that the complex cell morphology of the producing organism, lentzea aerocolonigenes, plays a significant role in the production of this compound
Biochemical Analysis
Biochemical Properties
Becatecarin interacts with the ATP-binding cassette transporter, ABCG2, in lung carcinoma cells . It competes with [125 I]-IAAP labeling of ABCG2, stimulates ATPase activity, and at concentrations greater than 10 μM, inhibits ABCG2-mediated transport .
Cellular Effects
This compound induces the expression of ABCG2 in lung carcinoma cells . It has been linked to resistance to topoisomerase inhibitors . This compound-selected A549 Bec150 lung carcinoma cells were found to be resistant to this compound, mitoxantrone, SN-38, and topotecan .
Molecular Mechanism
This compound exerts its effects at the molecular level by interacting with ABCG2 . It competes with [125 I]-IAAP labeling of ABCG2, stimulates ATPase activity, and at concentrations greater than 10 μM, inhibits ABCG2-mediated transport .
Transport and Distribution
This compound is a transport substrate for ABCG2 . It competes with [125 I]-IAAP labeling of ABCG2, stimulates ATPase activity, and at concentrations greater than 10 μM, inhibits ABCG2-mediated transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
Becatecarin is synthesized through a series of chemical reactions involving the modification of rebeccamycin. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and water, with the reaction being carried out at controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with stringent quality control measures in place to ensure the consistency of the final product . The compound is typically stored at low temperatures to maintain its stability over time .
Chemical Reactions Analysis
Types of Reactions
Becatecarin undergoes several types of chemical reactions, including:
Intercalation: This compound intercalates into DNA, stabilizing the DNA-topoisomerase complex.
Inhibition: It inhibits the catalytic activity of topoisomerases I and II, leading to DNA cleavage and apoptosis.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of this compound include:
Dimethyl sulfoxide (DMSO): Used as a solvent.
Water: Used as a solvent.
Major Products Formed
The major products formed from the reactions involving this compound are typically related to its anti-cancer activity, including the cleavage of DNA and the induction of apoptosis in cancer cells .
Scientific Research Applications
Becatecarin has several scientific research applications, including:
Cancer Research: This compound is used in cancer research due to its ability to inhibit topoisomerases I and II, leading to DNA cleavage and apoptosis.
DNA Damage and Repair Studies: This compound is used to study DNA damage and repair mechanisms due to its ability to intercalate into DNA and stabilize the DNA-topoisomerase complex.
Drug Development: This compound is being investigated for its potential use in developing new anti-cancer therapies.
Comparison with Similar Compounds
Becatecarin is similar to other indolocarbazole glycoside antineoplastic antibiotics, such as rebeccamycin . this compound is unique due to its diethylaminoethyl modification, which enhances its water solubility and anti-cancer activity . Other similar compounds include:
Rebeccamycin: The parent compound of this compound.
NSC 655649: Another analogue of rebeccamycin with similar anti-cancer properties.
This compound stands out due to its potent inhibition of both topoisomerases I and II, making it a valuable compound in cancer research and drug development .
Properties
IUPAC Name |
5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34Cl2N4O7/c1-4-37(5-2)12-13-38-31(43)22-20-15-8-6-10-17(34)24(15)36-25(20)27-21(23(22)32(38)44)16-9-7-11-18(35)26(16)39(27)33-29(42)28(41)30(45-3)19(14-40)46-33/h6-11,19,28-30,33,36,40-42H,4-5,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKFWUPVIZYJMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5C7C(C(C(C(O7)CO)OC)O)O)C(=CC=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34Cl2N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119673-08-4 | |
Record name | Rebeccamycin analog | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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